N,2-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine
Description
Properties
Molecular Formula |
C12H18N2 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
N,2-dimethyl-1,3,4,5-tetrahydro-2-benzazepin-5-amine |
InChI |
InChI=1S/C12H18N2/c1-13-12-7-8-14(2)9-10-5-3-4-6-11(10)12/h3-6,12-13H,7-9H2,1-2H3 |
InChI Key |
BUTAGLCLLZGFOA-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCN(CC2=CC=CC=C12)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted benzylamine with a suitable cyclizing agent can yield the desired benzoazepine structure. The reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as Lewis acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N,2-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced amine form.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides or acyl chlorides can introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Anticancer Activity
Research has highlighted the potential of compounds related to benzoazepines in exhibiting anticancer properties. For instance, Mannich bases derived from benzoazepine structures have shown significant cytotoxic effects against various cancer cell lines. These compounds are believed to interfere with cellular mechanisms that promote cancer cell growth and survival .
Neuropharmacological Effects
N,2-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine has been studied for its interactions with neurotransmitter systems, particularly as an antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR). This receptor plays a crucial role in synaptic transmission and plasticity, making it a target for drugs aimed at treating neurological disorders .
In Vitro Studies on AMPAR Inhibition
In a study assessing the efficacy of various benzoazepine derivatives, it was found that specific modifications to the amine group significantly altered the potency of AMPAR inhibition. For example, one derivative demonstrated a marked increase in desensitization rates compared to others, indicating that structural variations can lead to significant pharmacological differences .
Anticancer Activity Assessment
Another study focused on the anticancer properties of Mannich bases derived from benzoazepines showed promising results against specific cancer types. The research indicated that these compounds could induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Summary of Findings
Mechanism of Action
The mechanism of action of N,2-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine involves its interaction with specific molecular targets. In medicinal chemistry, it is known to bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Ring Junction Isomerism: [b] vs. [c] Benzazepines
The benzo[c]azepine isomer differs from the benzo[b]azepine scaffold (e.g., 2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine) in the position of the benzene ring fusion. This structural variation impacts electronic distribution and steric interactions:
Key Data :
Substituent Effects: Methyl vs. Other Functional Groups
The N,2-dimethyl substitution distinguishes the target compound from analogs with alternative substituents:
- Unsubstituted analogs : (R)- and (S)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine () lack methyl groups, reducing lipophilicity and metabolic stability.
- Bulkier substituents : Compounds like 7-bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine () exhibit enhanced steric hindrance, which may limit bioavailability but improve receptor affinity.
Key Data :
Stereochemical Considerations
Chirality at the 5-amino position significantly impacts pharmacological profiles:
Biological Activity
N,2-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine is a compound belonging to the class of benzazepines, which are known for their diverse biological activities. This article explores the biological activity of this compound based on existing literature and research findings.
- IUPAC Name : this compound
- Molecular Formula : C10H13N
- CAS Number : 10464472
- Physical Form : Solid (white to yellow)
Benzazepines have been studied for their immunomodulatory effects. Research indicates that this compound exhibits significant inhibition of T cell proliferation and natural killer (NK) cell functions. These effects are particularly pronounced against large granular lymphocytes and monocytes . The compound's ability to suppress these immune responses suggests potential applications in conditions where modulation of the immune system is beneficial.
Immunomodulating Effects
A study highlighted the immunomodulating effects of benzazepines, indicating that compounds within this class can inhibit T cell and NK cell functions. The inhibition is dose-dependent and varies among different benzazepine derivatives .
Antitumor Activity
Recent investigations have shown that related compounds exhibit promising antitumor activity. For example, derivatives of benzazepine have been evaluated for their effectiveness against various cancer cell lines. One notable compound demonstrated an IC50 value of 1.95 µM against A549 lung cancer cells, indicating potent anti-proliferative activity . This suggests that this compound may also possess similar antitumor properties.
Case Studies and Research Findings
- Immunological Studies : A study on 3-benzazepines showed significant inhibition of NK cell functions alongside T cell proliferation suppression. The findings suggest that these compounds could be explored for therapeutic applications in autoimmune diseases or conditions requiring immune modulation .
- Anticancer Research : In a recent study focusing on PARP inhibitors derived from benzazepine structures, compounds were shown to induce apoptosis in cancer cells effectively. The mechanism involved the reduction of poly(ADP-ribose) biosynthesis and activation of apoptotic pathways . This reinforces the potential use of this compound in cancer therapy.
Table 1: Biological Activity Overview
Table 2: Comparative IC50 Values for Related Compounds
| Compound | Target | IC50 (µM) |
|---|---|---|
| Compound 11b | PARP-1 | 19.24 ± 1.63 |
| Compound 11b | PARP-2 | 32.58 ± 1.97 |
| Rucaparib | PARP-1 | 23.88 ± 2.90 |
| Rucaparib | PARP-2 | 25.79 ± 3.17 |
Q & A
Q. What are the established synthetic routes for N,2-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine, and how can researchers optimize yield and purity in initial preparations?
- Methodological Answer : The compound is synthesized via multi-step organic methods. A robust solid-phase strategy involves immobilizing tert-butoxycarbonyl (Boc)-protected intermediates on acid-labile FMPB-AM resin, followed by functionalization through acylation, sulfonation, or cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) . For solution-phase synthesis, catalytic asymmetric reductive amination (DARA) using Ru catalysts optimizes stereoselectivity and yield under controlled parameters (temperature: 50–70°C, H₂ pressure: 50–100 bar, catalyst loading: 0.5–2 mol%) . Purity is enhanced via recrystallization or chromatography, validated by LC/MS and ¹H NMR (>95% purity) .
Q. Which analytical techniques are critical for confirming the structural integrity and stereochemistry of this compound?
- Methodological Answer :
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm bond lengths, angles, and stereochemistry .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns; NOESY experiments resolve stereochemical ambiguities.
- LC/MS : Validates molecular weight and purity, detecting byproducts or unreacted intermediates .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use NIOSH-approved N95 masks, nitrile gloves, and fume hoods to minimize inhalation or dermal exposure. Engineering controls (e.g., negative-pressure ventilation) and rigorous hygiene practices (post-handling handwashing) are critical .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro receptor binding data and in vivo pharmacological activity for this compound?
- Methodological Answer :
- Comparative structural analysis : Test analogs (e.g., 7-bromo or tert-butoxycarbonyl derivatives) to assess how substituents modulate 5HT2C receptor binding .
- Pharmacokinetic profiling : Evaluate metabolic stability (e.g., liver microsomes) and blood-brain barrier penetration (logP calculations, PAMPA assays) to correlate in vitro binding with in vivo efficacy .
- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to model ligand-receptor interactions and identify conformational mismatches .
Q. What strategies are effective for constructing combinatorial libraries based on the benzazepin-5-amine scaffold?
- Methodological Answer :
- Solid-phase diversification : Immobilize Boc-protected scaffolds on FMPB-AM resin, then perform sequential reactions (e.g., reductive amination, alkylation) to generate di- or trisubstituted derivatives .
- Table: Key Functionalization Reactions
| Reaction Type | Reagents | Yield Range | Purity (LC/MS) |
|---|---|---|---|
| Acylation | AcCl, RCOCl | 70–85% | >90% |
| Suzuki Coupling | Aryl boronic acids | 60–80% | 85–95% |
| Reductive Amination | NaBH₃CN, aldehydes | 75–90% | >95% |
Q. How can catalytic asymmetric synthesis improve the scalability of this compound production?
- Methodological Answer : Ru-catalyzed DARA enables enantioselective synthesis (up to 99% ee) in continuous flow reactors. Key parameters:
- Residence time : 2–4 hours in a plug flow reactor (PFR).
- Catalyst recycling : Immobilize Ru complexes on silica supports to reduce costs .
- Scale-up validation : Pilot studies produced 3200 kg with <1% impurity under cGMP .
Q. What computational approaches are suitable for predicting the biological activity of benzazepin-5-amine derivatives?
- Methodological Answer :
- QSAR modeling : Train models using datasets of receptor binding affinities (e.g., 5HT2C IC₅₀ values) and molecular descriptors (logP, polar surface area) .
- Free-energy perturbation (FEP) : Calculate ΔΔG values to predict substituent effects on binding thermodynamics.
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the 5HT2C receptor agonism of benzazepin-5-amine derivatives?
- Methodological Answer :
- Assay standardization : Replicate binding assays (radioligand: [³H]-mesulergine) across labs to control for variations in membrane preparation or buffer conditions .
- Functional studies : Compare cAMP inhibition (5HT2C signaling) in HEK293 cells vs. in vivo behavioral models (e.g., appetite suppression in rodents) .
Tables for Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
